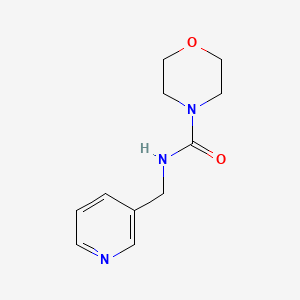

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFHCXZTNDQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)morpholine-4-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions.

Scientific Research Applications

Cancer Treatment

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide has been identified as a promising candidate for cancer therapy due to its inhibitory effects on specific kinases. Research indicates that this compound can inhibit Pim kinases (Pim-1, Pim-2, and Pim-3), which are implicated in various hyperproliferative disorders, including different forms of cancer such as non-Hodgkin's lymphoma and multiple myeloma .

Table 1: Potential Cancer Therapeutic Applications

NAPE-PLD Inhibition

Another significant application of this compound is its role as an inhibitor of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of bioactive lipids involved in various physiological processes. The compound has shown promise in modulating lipid signaling pathways, which could have implications for treating neurological disorders and metabolic diseases .

Table 2: Enzyme Inhibition Profile

| Enzyme | Targeted Activity | Impact | Reference |

|---|---|---|---|

| NAPE-PLD | Inhibition of lipid biosynthesis | Modulation of neuronal signaling |

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound derivatives has revealed insights into optimizing its potency and selectivity. Modifications to the morpholine substituent have been explored to enhance lipophilicity and improve overall biological activity. For instance, replacing certain groups has resulted in compounds with significantly increased inhibitory potency against target enzymes, making them suitable for further development as therapeutic agents .

Table 3: SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Morpholine substitution | Increased potency by 10-fold | |

| Lipophilicity optimization | Enhanced drug-like properties |

Preclinical Models

In preclinical studies, compounds based on this compound have demonstrated efficacy in reducing tumor growth in mouse models. For example, one study reported that a derivative effectively decreased anandamide levels in neuronal cells, suggesting a potential mechanism for its therapeutic effects in neurodegenerative conditions .

Clinical Implications

The ongoing research into the pharmacological properties of this compound highlights its potential for clinical applications. Its ability to inhibit key enzymes involved in lipid metabolism and kinase activity positions it as a candidate for further clinical trials aimed at treating various cancers and metabolic disorders .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Insights

- Morpholine Carboxamide Core : Present in all analogs, this moiety enhances solubility and pharmacokinetic profiles. Its rigid six-membered ring may stabilize intermolecular interactions in target binding pockets .

- Pyridin-3-ylmethyl vs. Other Substituents: The pyridin-3-ylmethyl group in the target compound may improve binding to receptors with aromatic stacking preferences (e.g., P2X7 antagonists in ) compared to phenyl or thiazole substituents . Chlorine in 6-chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide could increase lipophilicity and binding affinity to hydrophobic enzyme pockets .

Research Findings and Data Gaps

- Bioactivity Data : Direct studies on this compound are lacking. However, analogs like P2X7 antagonists () and β-lactams () highlight the scaffold’s versatility in drug discovery.

- Computational Support : The Cambridge Structural Database (CSD) () and SHELX software () enable structural comparisons and crystallographic refinements for optimizing analogs .

Biological Activity

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and applications in drug discovery.

Chemical Structure and Properties

This compound features a morpholine ring connected to a pyridine moiety through a methylene bridge, with a carboxamide functional group. This structure is conducive to various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which enhance its utility in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The compound has shown promise as an inhibitor of specific enzymes and as a potential therapeutic agent for various diseases.

1. Enzyme Inhibition

Research highlights that derivatives of morpholine-4-carboxamides can act as inhibitors of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Inhibition of this enzyme may have implications for treating neurological disorders and modulating emotional behavior .

2. Anticancer Activity

The compound has been studied for its anticancer properties. Certain analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the core structure can enhance potency. For instance, structural changes that improve lipophilicity have resulted in compounds with nanomolar potency against specific cancer targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Compound Variant | R Group Modification | IC50 (nM) | Comments |

|---|---|---|---|

| Base Compound | None | 500 | Initial activity observed |

| Variant 1 | Methyl group added | 200 | Improved potency |

| Variant 2 | Hydroxyl substitution | 50 | Significant increase in activity |

| Variant 3 | Fluorine substitution | 30 | Enhanced selectivity and potency |

These modifications indicate that strategic alterations to the substituents on the morpholine or pyridine rings can lead to compounds with improved biological profiles.

Case Study 1: Neuroprotective Effects

In vivo studies have demonstrated that certain derivatives of this compound can exhibit neuroprotective effects in mouse models. These studies indicated a reduction in neuronal cell death under stress conditions, supporting the potential use of these compounds in neurodegenerative disease therapies .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of various morpholine derivatives, including this compound. Results showed effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing N-(pyridin-3-ylmethyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with morpholine-4-carbonyl chloride and 3-(aminomethyl)pyridine. Use a Schlenk line under inert conditions (N₂/Ar) to avoid moisture interference.

- Step 2 : Employ a coupling agent like HATU or EDCI in anhydrous DMF or CH₂Cl₂, with a base (e.g., DIPEA) to facilitate amide bond formation .

- Step 3 : Monitor reaction progress via TLC (silica gel, eluent: 9:1 CH₂Cl₂/MeOH) or LC-MS. Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to carbonyl chloride) to minimize side products.

- Step 4 : Purify via column chromatography (gradient elution with CH₂Cl₂:MeOH) or recrystallization from EtOAc/hexane.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include the pyridine proton at δ 8.4–8.6 ppm (aromatic H), morpholine methylenes at δ 3.5–3.7 ppm, and amide NH at δ 7.8–8.1 ppm .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) via ESI-MS (expected m/z ~250–260).

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

Methodological Answer:

- Step 1 : Grow single crystals via slow evaporation (e.g., MeOH/Et₂O) and collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Step 2 : Use SHELXL for structure refinement. Adjust parameters for anisotropic displacement of non-H atoms and apply restraints for disordered morpholine rings .

- Step 3 : Validate geometry with Mercury CSD (e.g., bond angles, torsion angles) and compare against similar compounds in the Cambridge Structural Database (CSD) .

- Step 4 : Address contradictions (e.g., puckered vs. planar morpholine) by analyzing Hirshfeld surfaces and intermolecular interactions (e.g., π-stacking of pyridine rings) .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., kinases, GPCRs). Parameterize the morpholine ring’s conformational flexibility with AMBER force fields .

- QSAR Modeling : Train models on datasets with pyridine-morpholine scaffolds (e.g., IC₅₀ values for enzyme inhibition). Include descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify critical binding residues .

Q. How can researchers resolve conflicting spectroscopic data for morpholine-carboxamide derivatives in polar vs. nonpolar solvents?

Methodological Answer:

- Variable Solvent NMR : Acquire ¹H NMR in DMSO-d₆, CDCl₃, and D₂O. Compare NH proton shifts to assess hydrogen bonding and tautomerization (e.g., amide-imidol equilibrium) .

- DOSY Experiments : Use diffusion-ordered spectroscopy to distinguish aggregation effects in nonpolar solvents (e.g., CDCl₃) by measuring hydrodynamic radii .

- DFT Calculations : Optimize structures in Gaussian09 at B3LYP/6-31G(d) level. Simulate NMR chemical shifts with GIAO method to correlate experimental vs. theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.